

FLAC6 stability and storage conditions

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Compound of Interest

Compound Name: *FLAC6*

Cat. No.: *B8069999*

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Technical Support Center: FLAC6

Welcome to the technical support center for **FLAC6**. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of **FLAC6** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **FLAC6**?

FLAC6, or (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine) lactobionamide, is a non-ionic, amphiphilic detergent. It is specifically designed for the extraction and stabilization of membrane proteins, including G-protein coupled receptors (GPCRs) and transporters, while maintaining their structural and functional integrity.^{[1][2]} Its unique structure, featuring a lactobionamide head group and a fluorinated chain, makes it a gentle and effective tool for membrane protein research.^[2]

Q2: What are the recommended storage conditions for **FLAC6**?

For long-term storage, **FLAC6** should be stored at -20°C and protected from light.^[2] When stored as a solid under these conditions, the product is expected to be stable for an extended period. For stock solutions, it is recommended to prepare aliquots and store them at -20°C for up to one month to minimize freeze-thaw cycles.

Q3: How stable is **FLAC6** under different experimental conditions?

FLAC6 is known to be insensitive to changes in ionic strength or pH, providing flexibility in buffer composition.[2] While detailed quantitative stability data under various temperatures and light conditions are not extensively published, general best practices for handling detergents should be followed. For sensitive experiments, it is advisable to prepare fresh solutions.

Q4: What is the Critical Micelle Concentration (CMC) of **FLAC6**?

The Critical Micelle Concentration (CMC) of **FLAC6** is 0.56 mM.[2] This is a crucial parameter for designing protein solubilization experiments, as the detergent concentration should be kept above the CMC to ensure the formation of micelles that encapsulate the membrane protein.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low Yield of Solubilized Protein	Insufficient detergent concentration.	Increase the FLAC6 concentration. A common starting point is 20 mM for a total protein concentration of 5 mg/mL. [2] Ensure the concentration is well above the CMC (0.56 mM).
Incomplete cell lysis.	Combine FLAC6 with mechanical lysis methods such as sonication or douncing to ensure complete membrane disruption.	
Inefficient extraction.	Optimize the incubation time and temperature. An incubation of 12 hours at 4°C has been shown to be effective. [2]	
Protein Aggregation after Solubilization	Detergent concentration fell below the CMC during dilution or purification.	Maintain a FLAC6 concentration above the CMC in all buffers throughout the purification process.
The protein is unstable in the detergent.	While FLAC6 is a mild detergent, some proteins may require additional stabilizing agents. Consider adding glycerol (10-20%) or specific lipids like cholesterol to your buffers.	
Loss of Protein Activity	The protein has been denatured.	Although FLAC6 is a non-ionic detergent designed to be gentle, consider reducing the detergent concentration to the lowest effective level.

Essential lipids or co-factors have been stripped away.	Supplement your buffers with lipids that are known to be important for the function of your target protein.	
Difficulty Removing Excess Detergent	Micelle size is similar to the protein of interest.	Utilize methods such as hydrophobic adsorption chromatography (e.g., with styrene beads) or detergent removal columns to efficiently remove excess FLAC6.

Experimental Protocols

Protocol: Solubilization of a GPCR from Mammalian Cell Membranes

This protocol provides a general workflow for the extraction of a G-protein coupled receptor (GPCR) from cultured mammalian cell membranes using **FLAC6**.

Materials:

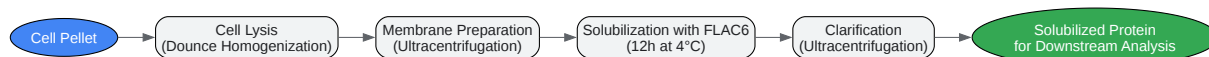
- Cell pellet expressing the target GPCR
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
- Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 20 mM **FLAC6**, Protease Inhibitor Cocktail
- Dounce homogenizer
- Ultracentrifuge

Procedure:

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 20-30 strokes on ice.

- **Membrane Preparation:** Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
- **Solubilization:** Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. A typical total protein concentration to aim for is 5 mg/mL.[2]
- **Incubation:** Incubate the suspension for 12 hours at 4°C with gentle end-over-end rotation to allow for efficient solubilization of the membrane proteins.[2]
- **Clarification:** Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
- **Downstream Processing:** Carefully collect the supernatant containing the solubilized GPCR-**FLAC6** complexes for subsequent purification and analysis.

Visualizations



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Caption: Experimental workflow for membrane protein solubilization using **FLAC6**.

Data Summary

Table 1: Properties of **FLAC6**

Property	Value	Reference
Full Name	(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine) lactobionamide	[2]
Molecular Formula	C ₂₁ H ₂₈ F ₁₃ NO ₁₁	[2]
Molecular Weight	717.4 g/mol	[2]
Physical State	White powder	[2]
Purity (HPLC, 214 nm)	≥98 %	[2]
Solubility	Soluble in water (28 mM), methanol, and DMSO	[2]
Critical Micelle Concentration (CMC)	0.56 mM	[2]
Recommended Long-Term Storage	-20°C, protected from light	[2]
Sensitivity to Ionic Strength and pH	Insensitive	[2]

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